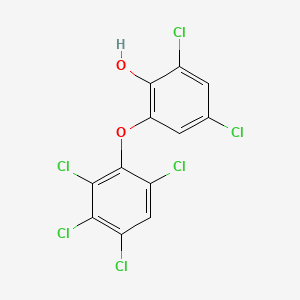
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenol compound known for its significant chemical properties and applications It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a highly chlorinated derivative of phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,6-tetrachlorophenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the highly reactive chlorine gas. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the toxic nature of chlorine and the potential hazards associated with its handling.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in the formation of various substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with metabolic pathways. Its high chlorine content contributes to its reactivity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but fewer chlorine atoms.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, known for its use as a pesticide and wood preservative.
2,3,4,6-Tetrachlorophenol: A precursor used in the synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and phenol rings, which confer distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and suitable for various applications that require strong antimicrobial and chemical reactivity.
Properties
CAS No. |
94888-10-5 |
|---|---|
Molecular Formula |
C12H4Cl6O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)11(19)8(2-4)20-12-7(16)3-5(14)9(17)10(12)18/h1-3,19H |
InChI Key |
DQISXCMVFSGHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
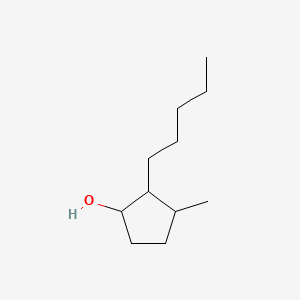
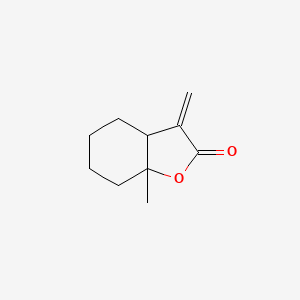
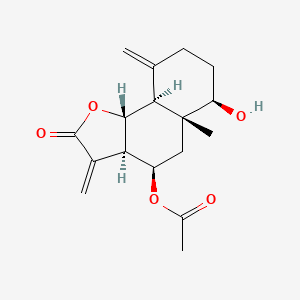
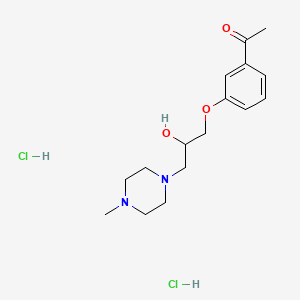
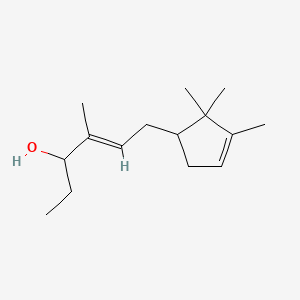
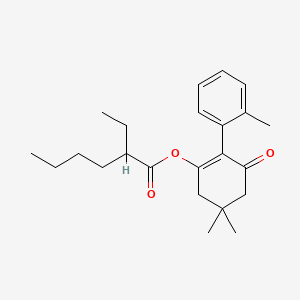

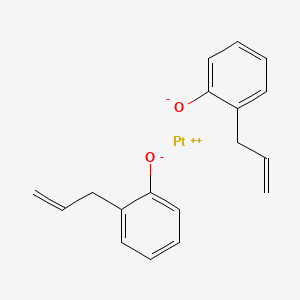
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
